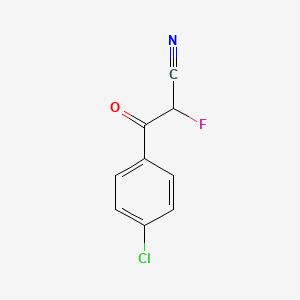![molecular formula C15H18ClNO3 B1421426 2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}propanamide CAS No. 1235439-44-7](/img/structure/B1421426.png)
2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}propanamide
Overview
Description
“2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclohexane]-6-yl}propanamide” is a chemical compound with the molecular formula C15H18ClNO3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-{spiro[1,3-benzodioxole-2,1’-cyclohexane]-6-yl}propanamide” is complex due to the presence of a spiro[1,3-benzodioxole-2,1’-cyclohexane] moiety . The spiro[1,3-benzodioxole-2,1’-cyclohexane] moiety is a bicyclic system where a benzodioxole ring is fused to a cyclohexane ring at one carbon .Scientific Research Applications
Synthesis and Anticancer Activity The 3-Chloro-3-chlorosulfenyl-4′-methylspiro[chroman-2,1′-cyclohexane]-4-one compound exhibited notable anticancer activity against various cancer cell lines. The synthesis involved the reaction of spiro 4′-methylcyclohexan-1′,2-chroman-4-one with thionyl chloride. The chemical structures were confirmed by spectroscopic methods, and the compounds were evaluated for their cytotoxicity against lung, prostate, pancreatic, and breast cancer cell lines, showing promising results (El Malah et al., 2021).
Biological Activities and Applications
Antimicrobial and Antitumor Properties Novel 3H-Spiro[Benzo[H] Quinazoline-5,1′-Cyclohexane]-4(6H)-One Derivatives showed a significant impact on brain monoamine oxidase activity and displayed antitumor activity against murine tumor models, suggesting their potential in pharmaceutical applications (Markosyan et al., 2014).
Anticonvulsant Activity A series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives were synthesized and evaluated for their anticonvulsant and neurotoxic properties. The introduction of an aromatic area to the cyclohexane ring as a flexible fragment or as a rigidified skeleton was the main modification to the series of compounds. The results indicated that except for one specific derivative, all other compounds displayed anticonvulsant activity, highlighting the potential of spiro compounds in the development of anticonvulsant drugs (Obniska et al., 2006).
properties
IUPAC Name |
2-chloro-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-10(16)14(18)17-11-5-6-12-13(9-11)20-15(19-12)7-3-2-4-8-15/h5-6,9-10H,2-4,7-8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRPZVGMUBGAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OC3(O2)CCCCC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




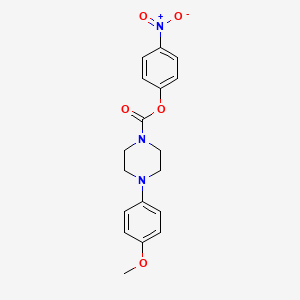
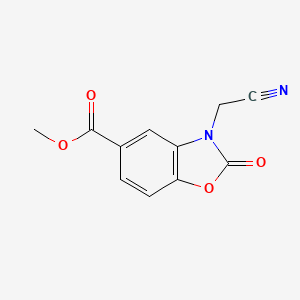
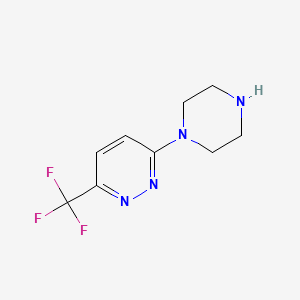
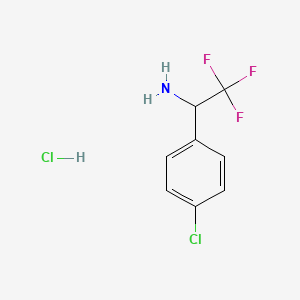
![8-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B1421350.png)
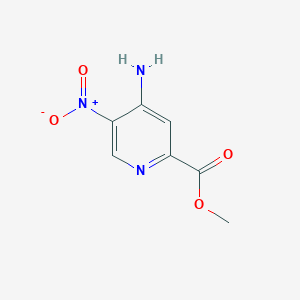
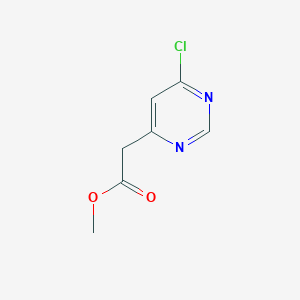
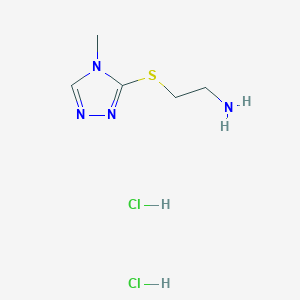
![ethyl 4-[1H-1,3-benzodiazol-2-yl(cyano)methylidene]piperidine-1-carboxylate](/img/structure/B1421360.png)
![4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1421362.png)
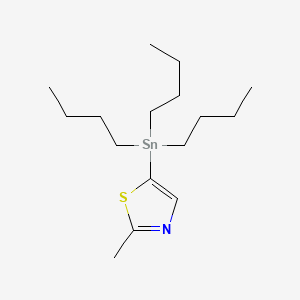
![Sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate](/img/structure/B1421364.png)
